6-Fluorocinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-amino-cinnoline is a derivative of cinnoline, a heterocyclic aromatic organic compound. Cinnoline itself is a pale yellow solid first discovered by Von Richter in 1883 . The compound 6-Fluoro-4-amino-cinnoline is characterized by the presence of a fluorine atom at the 6th position and an amino group at the 4th position on the cinnoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-Fluoro-4-amino-cinnoline typically involves several steps, including the formation of the cinnoline ring and subsequent introduction of the fluorine and amino groups. One common method is the electrophilic attack by a diazonium cation on a carbon-carbon center of unsaturation . Industrial production methods often utilize metal-catalyzed C-C and C-N bond formation reactions, which are efficient and scalable .
Chemical Reactions Analysis
6-Fluoro-4-amino-cinnoline undergoes various chemical reactions, including:
Scientific Research Applications
6-Fluoro-4-amino-cinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial, anti-inflammatory, and antifungal activities.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-amino-cinnoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Fluoro-4-amino-cinnoline can be compared with other cinnoline derivatives, such as chloro and bromo-substituted cinnolines. These compounds also exhibit significant biological activities, but the presence of the fluorine atom in 6-Fluoro-4-amino-cinnoline often enhances its potency and specificity . Similar compounds include:
- Chloro-substituted cinnolines
- Bromo-substituted cinnolines
- Other halogenated cinnolines
Properties
Molecular Formula |
C8H6FN3 |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluorocinnolin-4-amine |
InChI |
InChI=1S/C8H6FN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |
InChI Key |
ICZVXTXYRUKDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.